1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
- The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
- Reaction conditions: Anhydrous conditions with a Lewis acid catalyst like aluminum chloride.
Sulfonylation:
- The sulfonyl group is introduced by reacting the intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride.
- Reaction conditions: Basic conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multiple steps:
-
Formation of the Imidazole Ring:
- Starting with a suitable precursor such as glyoxal and an amine, the imidazole ring is formed through a cyclization reaction.
- Reaction conditions: Mild heating in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized at the methoxy group or the imidazole ring.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Corresponding sulfoxides or sulfone derivatives.
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Reduction: Reduction of the sulfonyl group to a sulfide.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Sulfide derivatives.
-
Substitution: Electrophilic aromatic substitution on the naphthalene ring.
- Common reagents: Halogens, nitrating agents.
- Major products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism by which 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the naphthalene and imidazole rings contribute to hydrophobic and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(5-chloro-2-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Lacks the naphthalene moiety, which may affect its binding affinity and specificity.
1-(5-chloro-2-methoxybenzenesulfonyl)-2-(2-naphthyl)-4,5-dihydro-1H-imidazole: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-27-19-10-9-17(22)14-20(19)28(25,26)24-12-11-23-21(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSHTDQTFOACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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